4-Acetoxycinnamic acid
Overview
Description
4-Acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . It is a member of cinnamic acids and a member of phenyl acetates . It is functionally related to a trans-4-coumaric acid .
Synthesis Analysis
The synthesis of this compound has been discussed in the context of the development of biobased functional materials using photoactive cinnamate derivatives . The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Cinnamic acids in the metabolic systems of plants and microorganisms have been extensively studied . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . In another study, it was demonstrated that the catalytic activity of substrates including cinnamic acid and this compound was remarkably elevated .
Molecular Structure Analysis
The molecular formula of this compound is C11H10O4 . The structure of this compound can be viewed using Java or Javascript .
Physical and Chemical Properties Analysis
Scientific Research Applications
Bioactive Properties and Potential Health Benefits
4-Acetoxycinnamic acid, also known as p-coumaric acid or 4-hydroxycinnamic acid, has garnered interest in scientific research due to its significant bioactive properties. Studies highlight its biological activities including antioxidant, anti-cancer, antimicrobial, antiviral, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, and anti-arthritis activities. It also shows potential mitigatory effects against diabetes, obesity, hyperlipidemia, and gout. These attributes primarily arise from its function as a precursor of other phenolic compounds found in plants, either in free or conjugated form (Pei, Ou, Huang, & Ou, 2016).
Cardio-Protective and Antioxidant Properties
Research has also shed light on the cardio-protective and antioxidant properties of compounds similar to this compound, like caffeic acid and chlorogenic acid. These properties are linked to their effectiveness against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The antioxidant capabilities of these compounds are instrumental in their biological activities, offering therapeutic potential in various health sectors (Agunloye et al., 2019).
Neuroprotective Activity
Significant interest has been shown in the potential neuroprotective activities of hydroxycinnamic derivatives, including ferulic and caffeic acids, which are structurally related to this compound. Their ability to cross the blood-brain barrier makes them promising candidates for combating neurodegenerative disorders. The development of new compounds based on these acids aims to maximize their biological activity within the central nervous system, targeting oxidative damage associated with neurodegenerative diseases (Silva et al., 2015).
Therapeutic Applications in Metabolic Disorders
Hydroxycinnamic acid derivatives, which include this compound, are recognized for their potential in managing lipid metabolism and obesity. These compounds exhibit strong antioxidant and anti-inflammatory properties, making them useful in experimental treatments for diabetes, hyperlipidemia, and obesity. They have been shown to influence adipose tissue behavior, reduce inflammation, and impact lipid profiles, suggesting their utility in treating obesity-related health complications (Alam et al., 2016).
Safety and Hazards
4-Acetoxycinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate the soil .
Future Directions
The use of cinnamic acid, including 4-Acetoxycinnamic acid, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . This suggests a potential future direction for the application of this compound in the development of sustainable materials .
Mechanism of Action
Target of Action
4-Acetoxycinnamic acid is an acetate ester obtained by the formal condensation of the hydroxy group of trans-4-coumaric acid with acetic acid . It is a member of cinnamic acids and a member of phenyl acetates . .
Mode of Action
It is known that the compound is derived from trans-4-coumaric acid
Biochemical Pathways
It has been noted that the compound is involved in the decarboxylation and carboxylation reactions, which are essential for carbon release and carbon fixation in nature .
Action Environment
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound .
Biochemical Analysis
Biochemical Properties
It is known that 4-Acetoxycinnamic acid is derived from a trans-4-coumaric acid
Cellular Effects
It is known that this compound is derived from a trans-4-coumaric acid , which may suggest that it could have similar cellular effects as trans-4-coumaric acid.
Molecular Mechanism
It is known that this compound is derived from a trans-4-coumaric acid , which may suggest that it could have similar molecular mechanisms as trans-4-coumaric acid.
Metabolic Pathways
It is known that this compound is derived from a trans-4-coumaric acid , which may suggest that it could be involved in similar metabolic pathways as trans-4-coumaric acid.
Properties
IUPAC Name |
(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHBHNKBISXCEP-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15486-19-8 | |
Record name | p-Acetoxycinnamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-acetoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-acetoxycinnamic acid play a role in enzymatic reactions?
A: this compound acts as a substrate for the enzyme ferulic acid decarboxylase (Fdc1). This enzyme catalyzes the reversible decarboxylation of this compound, removing a carboxyl group to produce a derivative compound []. This reaction is of interest for green chemistry applications, particularly in carbon dioxide fixation processes.
Q2: What is the role of prenylated flavin (prFMN) in reactions involving this compound?
A: Prenylated flavin (prFMN) is an essential cofactor for the activity of ferulic acid decarboxylase (Fdc1) []. Fdc1 utilizes prFMN to catalyze reactions involving this compound, such as the decarboxylation reaction mentioned earlier. The availability of prFMN significantly impacts the enzyme's catalytic efficiency.
Q3: Can you elaborate on the significance of controlling the morphology of poly(p-oxycinnamoyl) (POC) derived from this compound?
A: Controlling the morphology of POC, a polymer derived from this compound, is crucial for tailoring its material properties for specific applications. Research has shown that varying polymerization conditions, such as temperature and stirring speed, can significantly influence the resulting morphology of POC [, ]. For instance, self-seeding polymerization in liquid paraffin can yield microspheres, while the introduction of shearing forces during polymerization can lead to the formation of rod-like crystals. This control over morphology allows researchers to fine-tune the material's properties, such as surface area and mechanical strength, making it suitable for various applications in fields like materials science and nanotechnology.
Q4: What are the challenges and strategies for fabricating nano-scale particles of poly(p-oxycinnamoyl) (POC)?
A: Fabricating nano-scale POC particles presents challenges due to the tendency of the polymer to form larger structures. Research indicates that simply relying on self-seeding polymerization might not be sufficient to achieve the desired nano-scale dimensions []. To overcome this, researchers have explored strategies like controlling the nucleation process by carefully adjusting the temperature during polymerization. Additionally, incorporating coalescence inhibitors, like 4-octadecyloxybiphenyl, has proven effective in preventing particle aggregation and promoting the formation of smaller, nano-scale particles.
Q5: Have any natural sources of this compound been identified?
A: Yes, this compound has been identified in the aerial parts of Lagochilus ilicifolius Bge., a plant native to Mongolia []. This discovery highlights the potential of natural sources in yielding valuable compounds with applications in various fields.
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